molecular formula C13H18BrNO2 B8501193 4-(5-Bromo-2-methoxy-phenoxy)-1-methyl-piperidine

4-(5-Bromo-2-methoxy-phenoxy)-1-methyl-piperidine

Cat. No.: B8501193
M. Wt: 300.19 g/mol
InChI Key: SKBNSDXYGUJJGS-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-methoxy-phenoxy)-1-methyl-piperidine is a useful research compound. Its molecular formula is C13H18BrNO2 and its molecular weight is 300.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

4-(5-bromo-2-methoxyphenoxy)-1-methylpiperidine

InChI

InChI=1S/C13H18BrNO2/c1-15-7-5-11(6-8-15)17-13-9-10(14)3-4-12(13)16-2/h3-4,9,11H,5-8H2,1-2H3

InChI Key

SKBNSDXYGUJJGS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC2=C(C=CC(=C2)Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 40 mL screw-cap vial were added triphenylphosphine (1.55 g, 5.91 mmol) and toluene. The solution was stirred a 0° C. for 5 min then a diisopropylazodicarboxylate (1.18 mL, 5.99 mmol) was added drop-wise over 2 min. The solution was allowed to warm to room temperature over 1 h, then a solution of 5-bromo-2-methoxy-phenol (1.01 g, 4.98 mmol) and 1-methyl-piperidin-4-ol (701 mg, 6.08 mmol) in 4 mL of toluene was added. The reaction mixture was stirred at room temperature for 3 h. The reaction mixture was adsorbed onto silica gel and purified by silica gel flash chromatography with a 0-20% MeOH/CH2Cl2 gradient to afford titled compound as a light yellow oil that solidified upon standing (906 mg, 61%). 1H NMR (MeOH-d4) 7.10 (d. J=8.8, 1H), 7.08 (dd. J=8.8, 2.4, 1H), 6.89 (d, J=8.8, 1H), 4.34 (m, 1H), 3.80 (s, 3H), 2.73 (m, 2H), 2.34 (m, 2H), 2.29 (s, 3H), 1.95 (m, 2H), 1.81 (m, 2H). LC/MS (Method B) 1.85 min, [M+1]+ 300/302.
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.18 mL
Type
reactant
Reaction Step Two
Quantity
1.01 g
Type
reactant
Reaction Step Three
Quantity
701 mg
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three

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